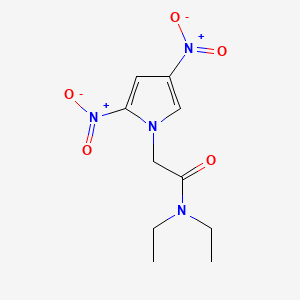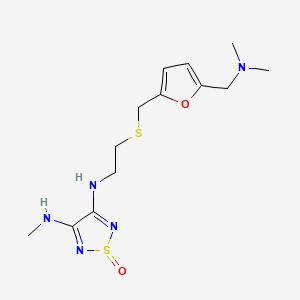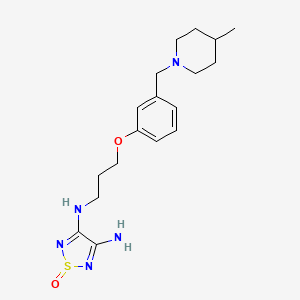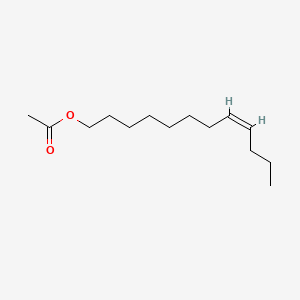
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate
Vue d'ensemble
Description
“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C6H14O5S . It is also known by its synonyms m-PEG3-Ms and 2-(2-methoxyethoxy)ethyl methanesulfonate .
Molecular Structure Analysis
The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” consists of a methanesulfonate group attached to a tri(ethylene glycol) methyl ether chain . The molecule has a total of 6 hydrogen bond acceptors and 10 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 360.4±27.0 °C at 760 mmHg, and a flash point of 171.8±23.7 °C . It has a polar surface area of 79 Ų and a molar volume of 207.1±3.0 cm³ .Applications De Recherche Scientifique
Solvent and Carrier Fluid in Pharmaceutical Preparations
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate: is utilized as a solvent and carrier fluid in pharmaceutical formulations. Its unique structure allows it to dissolve a wide range of substances, making it particularly useful for creating amorphous solid dispersions (ASD). ASDs are employed to enhance the solubility and bioavailability of poorly water-soluble drugs .
Synthesis of Thermoresponsive Polymers
The compound is instrumental in the synthesis of thermoresponsive polymers. These polymers can change their physical properties in response to temperature variations. By incorporating 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate into the polymer backbone, researchers can fine-tune the transition temperature of the polymer, which is critical for applications like drug delivery systems where controlled release is required .
Gas Chromatography
In analytical chemistry, particularly gas chromatography, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate serves as a high-boiling point solvent. It’s used to analyze ethoxylates of methyl, ethyl, and butyl alcohols. Its stability and solvating properties help in obtaining clear chromatographic profiles of complex mixtures .
Ionic Conductivity Enhancement in Ceramic Materials
This compound is also used in the synthesis of polythiophenes for mixed ionic-electronic conductors. These materials are essential in the development of advanced ceramic materials that exhibit good ionic conductivity, which is crucial for applications such as fuel cells and batteries .
Study of Phase Change Materials
The compound’s detailed phase change data, including boiling points at various pressures, make it a valuable subject of study in the field of phase change materials (PCMs). PCMs are used for thermal energy storage, where they absorb, store, and release heat during the process of melting and solidifying at specific temperatures .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














